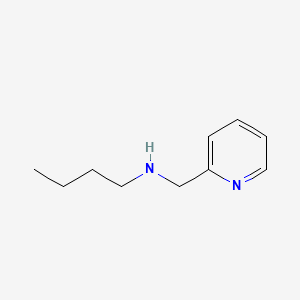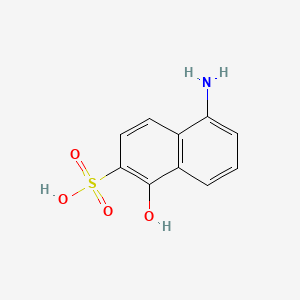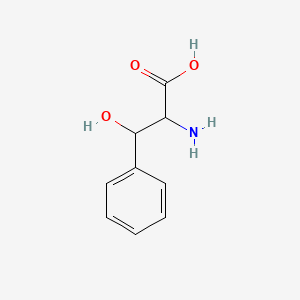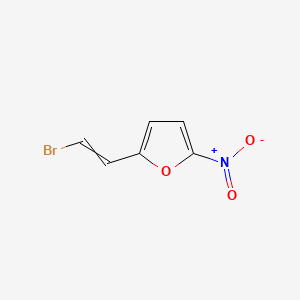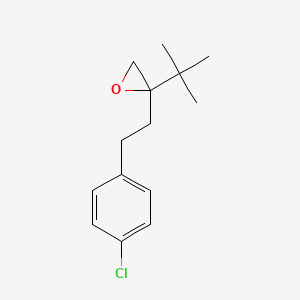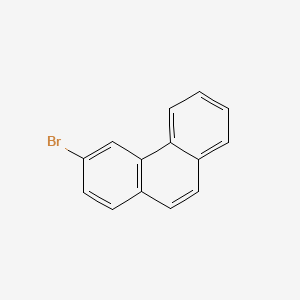
3-Bromophenanthrene
Übersicht
Beschreibung
3-Bromophenanthrene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a white solid with a molecular mass of 254.2 g/mol and a melting point of approximately 180°C. This compound is a highly reactive compound and is used in a variety of chemical synthesis processes, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the study of biochemical and physiological effects and in laboratory experiments, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Fluorescence Probe for Palladium Detection 3-Bromophenanthrene derivatives, like 9-bromophenanthrene (9-BrP), have been employed as fluorescence probes for detecting trace amounts of palladium (Pd). This process involves the conversion of 9-BrP to phenanthrene under the catalysis of Pd²⁺, leading to a significant enhancement of fluorescence. This method exhibits high selectivity and specificity, making it valuable for routine determination of Pd in various samples, such as lake water and surface soil (Qin et al., 2016).
Chemical Synthesis and Cyclization The cyclization and bromination of arene–alkyne substrates using CuBr2 have been developed, efficiently producing 9-bromophenanthrene derivatives. This process offers a novel protocol for C–Br bond formation from an inorganic bromine source, involving the reductive elimination of Cu(III) species (Liu et al., 2016).
Ammonolysis Studies Ammonolysis of 9-bromophenanthrene has been researched, with copper acetate identified as the most effective catalyst. This process converts 9-bromophenanthrene into 9-aminophenanthrene, with common by-products like phenanthrene and phenanthrazine. The yields varied based on the type and amount of catalyst used (Ōta & Iwamoto, 1969).
Synthesis of BN-Phenanthrene Derivatives Research on 3,4-Dihydro-4-aza-3-boraphenanthrene, a member of the BN-phenanthrene family, reveals it has the highest fluorescence quantum yield among nonsubstituted BN-phenanthrenes. This compound, along with its substituted derivatives, has been synthesized and shown potential for further functionalization via Suzuki and Sonogashira couplings (Abengózar et al., 2019).
Electrosynthesis of Poly(9-bromophenanthrene) Poly(9-bromophenanthrene) (P9BP) has been synthesized electrochemically from its monomer 9-bromophenanthrene. P9BP shows good electrochemical behavior and thermal stability, with electrical conductivity and strong electrochromic nature. It also exhibits blue light emission, indicating its potential in electronics and optics (Yu et al., 2009).
DNA-Binding and Anticancer Activity of Gold(I) Alkynyl Complexes 3,6-Diethynyl-9,10-diethoxyphenanthrene and its binuclear gold(I) alkynyl complexes show strong DNA-binding affinities and promising anticancer properties. These complexes exhibit enhanced binding affinities compared to traditional intercalating agents and maintain the DNA-binding capability of the precursor alkyne, with improved anticancer efficacy (Alsaeedi et al., 2020).
Phosphorescent Behaviors in Crystals Studies on 9-bromophenanthrene crystals reveal significant phosphorescence with emission wavelengths influenced by π–π interactions, C–H⋯π hydrogen bonds, and C–I⋯π halogen bonds. The phosphorescent properties of these crystals are modulated by their structural interactions, indicating applications in materials science and photonics (Zhu et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon As a brominated aromatic compound, it may interact with various biological macromolecules, such as proteins and nucleic acids, through hydrophobic interactions and halogen bonding .
Mode of Action
Brominated aromatic compounds are known to interact with their targets through non-covalent interactions, such as hydrophobic interactions and halogen bonding . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Brominated aromatic compounds can potentially disrupt various cellular processes, including signal transduction, gene expression, and metabolic pathways, due to their interactions with biological macromolecules .
Pharmacokinetics
Like other brominated aromatic compounds, it is likely to be lipophilic and may accumulate in fatty tissues . Its metabolism and excretion would likely involve enzymatic transformations and biliary or renal excretion .
Result of Action
Brominated aromatic compounds can potentially cause cellular toxicity, oxidative stress, and genotoxicity due to their interactions with biological macromolecules and disruption of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its lipophilicity may lead to bioaccumulation in organisms and biomagnification in food chains . Additionally, its stability and reactivity can be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
3-Bromophenanthrene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in substitution reactions, where the bromine atom can be replaced by other functional groups. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The interaction with cytochrome P450 leads to the formation of reactive intermediates that can further react with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound has also been observed to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferase . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to DNA, leading to the formation of DNA adducts that can cause mutations and other genetic alterations. This compound also inhibits certain enzymes, such as those involved in DNA repair, which can exacerbate its genotoxic effects . Furthermore, this compound can activate signaling pathways that lead to apoptosis, or programmed cell death, by interacting with proteins involved in the apoptotic process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been shown to cause persistent oxidative stress in cells, leading to chronic cellular damage . In in vitro studies, the effects of this compound on cellular function can be observed over several days, with significant changes in gene expression and cellular metabolism becoming apparent after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and minor changes in gene expression. At higher doses, this compound can cause significant toxicity, leading to severe oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. Additionally, high doses of this compound can lead to systemic toxicity, affecting multiple organs and tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. This compound is metabolized by enzymes such as cytochrome P450, which catalyzes its conversion to more water-soluble metabolites that can be excreted from the body . The metabolic processing of this compound can also lead to the formation of reactive intermediates that can interact with other biomolecules, potentially leading to toxic effects . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich regions of the cell . Transporters and binding proteins may also facilitate the movement of this compound within the cell, directing it to specific compartments or organelles . The distribution of this compound within tissues can be influenced by factors such as blood flow and tissue affinity, leading to its preferential accumulation in certain organs .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been observed to localize in the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Additionally, this compound can accumulate in the nucleus, where it can interact with DNA and other nuclear proteins . The localization of this compound to specific subcellular compartments can be influenced by targeting signals and post-translational modifications that direct its movement within the cell .
Eigenschaften
IUPAC Name |
3-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNNFQSUWVWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221716 | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
715-50-4 | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 715-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the bromine substituent in 3-Bromophenanthrene influence its reactivity in acid-catalyzed methanolysis compared to unsubstituted phenanthrene?
A: Research indicates that the presence of a bromine substituent on the phenanthrene ring, specifically at the 3-position, does not significantly alter the reaction pathway in acid-catalyzed methanolysis when compared to unsubstituted phenanthrene []. Both this compound and phenanthrene undergo a two-step mechanism:
Q2: Does the reaction of this compound oxide with methoxide ion differ significantly from its acid-catalyzed methanolysis?
A: Yes, the reaction of this compound oxide with methoxide ion proceeds via a distinct mechanism compared to its acid-catalyzed methanolysis []. In the presence of methoxide, the reaction follows an SN2 pathway, resulting in the exclusive formation of trans-methanol adducts. This contrasts with the acid-catalyzed reaction, where both cis and trans isomers are observed. The SN2 mechanism involves a concerted attack of the methoxide nucleophile on the epoxide ring, leading to the observed stereospecificity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



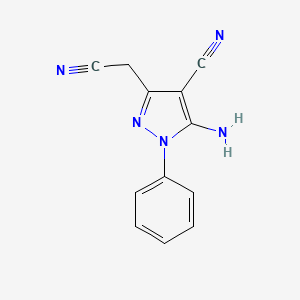

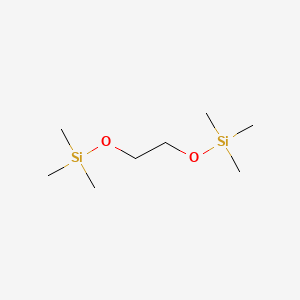

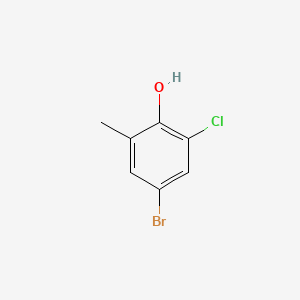


![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
